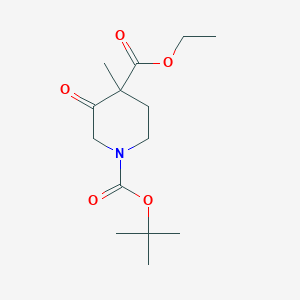
1-tert-Butyl 4-ethyl 4-methyl-3-oxopiperidine-1,4-dicarboxylate
Descripción general
Descripción
1-tert-Butyl 4-ethyl 4-methyl-3-oxopiperidine-1,4-dicarboxylate is a useful research compound. Its molecular formula is C14H23NO5 and its molecular weight is 285.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-tert-Butyl 4-ethyl 4-methyl-3-oxopiperidine-1,4-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C13H21NO5
- Molecular Weight : 271.31 g/mol
- CAS Number : 98977-34-5
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that this compound may influence metabolic pathways and exhibit effects on cellular processes.
Biological Activities
-
Antimicrobial Activity :
- Studies have shown that derivatives of piperidine compounds exhibit significant antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.
-
Anti-inflammatory Effects :
- Research indicates that certain piperidine derivatives can modulate inflammatory responses. The compound's structure suggests it may inhibit pro-inflammatory cytokines, contributing to its potential as an anti-inflammatory agent.
-
Cytotoxicity :
- Preliminary studies have assessed the cytotoxic effects of the compound on cancer cell lines. Results indicate varying degrees of cytotoxicity, suggesting a possible role in cancer therapy.
Table 1: Summary of Biological Activities
Case Study Example
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various piperidine derivatives and evaluated their biological activities. The study found that modifications to the piperidine ring significantly influenced both antimicrobial and cytotoxic activities, with some compounds exhibiting IC50 values in the low micromolar range against specific cancer cell lines.
Propiedades
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-methyl-3-oxopiperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-6-19-11(17)14(5)7-8-15(9-10(14)16)12(18)20-13(2,3)4/h6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKNVKBEOQDCEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1=O)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















